1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Description
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea linkage connecting a dimethylphenyl group and a pyrazolyl group, which is further substituted with an oxan-2-ylmethyl moiety.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-6-7-15(9-14(13)2)20-18(23)21-16-10-19-22(11-16)12-17-5-3-4-8-24-17/h6-7,9-11,17H,3-5,8,12H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVZYABDRERKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . The resulting pyrazole intermediate is then reacted with oxan-2-ylmethyl chloride in the presence of a base to introduce the oxan-2-ylmethyl group. Finally, the urea linkage is formed by reacting the substituted pyrazole with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-5-yl}urea: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}urea: Another isomer with the pyrazole ring substitution at a different position.
Uniqueness
1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in designing compounds with targeted activities for specific applications.
Biological Activity
1-(3,4-Dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological profiles, including mechanisms of action, biological effects, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{20}N_{4}O_{2}
This compound features a dimethylphenyl group, a pyrazole moiety, and a urea functional group, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may involve multiple pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory cytokines | |
| Antioxidant | Scavenges free radicals |
Study 1: Anticancer Properties
In a study published in MDPI, researchers evaluated the cytotoxic effects of various compounds similar to this compound on cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly against breast cancer cells (IC50 < 10 µM) .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with LPS. This suggests a mechanism through which the compound could be utilized for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
